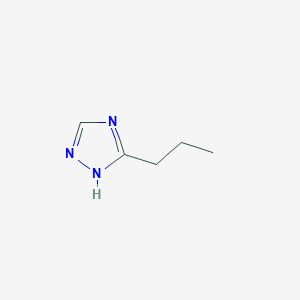

1,2,3-三唑,3-丙基

描述

胸腺嘧啶,也称为脱氧胸腺嘧啶,是一种嘧啶脱氧核苷。它是 DNA 中四种核苷之一,在双链 DNA 中与脱氧腺苷配对。胸腺嘧啶由一个连接到嘧啶碱基胸腺嘧啶的脱氧核糖组成。 它在 DNA 的合成和修复中起着至关重要的作用,使其对细胞复制和功能至关重要 .

科学研究应用

胸腺嘧啶在科学研究中有着广泛的应用:

化学: 用作合成核酸类似物和其他复杂分子的构建块。

生物学: 用于细胞同步研究,以使细胞停滞在细胞周期的特定阶段。

医学: 胸腺嘧啶类似物,如叠氮胸腺嘧啶 (AZT),用作抗病毒药物,特别是在治疗 HIV/AIDS 中。

作用机制

胸腺嘧啶主要通过其掺入 DNA 来发挥作用。在 DNA 合成过程中,胸腺嘧啶被磷酸化生成胸腺嘧啶三磷酸 (TTP),然后被 DNA 聚合酶掺入到正在生长的 DNA 链中。这种掺入对于 DNA 的复制和修复至关重要。 胸腺嘧啶类似物,如 AZT,抑制病毒逆转录酶,阻止病毒 DNA 的复制 .

生化分析

Biochemical Properties

The biochemical properties of “s-Triazole, 3-propyl-” are largely derived from its triazole core. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Triazole compounds have been shown to have a wide range of effects on cells, including antimicrobial and antioxidant activity . These effects are likely due to the interactions of the triazole ring with various biomolecules within the cell .

Molecular Mechanism

It is known that triazole compounds can interact with various biomolecules, potentially influencing their function . For example, some triazole compounds have been shown to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability, often remaining inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary greatly depending on the dosage and the specific compound used .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole compounds can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that triazole compounds can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 胸腺嘧啶可以通过多种方法合成。一种常见的方法涉及胸腺嘧啶与脱氧核糖衍生物的缩合。 这种反应通常需要酸性条件和催化剂以促进胸腺嘧啶和脱氧核糖之间糖苷键的形成 .

工业生产方法: 胸腺嘧啶的工业生产通常涉及从天然来源(如鲱鱼精子)中提取,然后进行纯化过程。 生物技术的进步也使使用基因工程细菌进行胸腺嘧啶的微生物生产成为可能 .

化学反应分析

反应类型: 胸腺嘧啶会发生多种类型的化学反应,包括:

氧化: 胸腺嘧啶可以被氧化生成胸腺嘧啶乙二醇,它是 DNA 中常见的氧化损伤产物。

还原: 还原反应可以将胸腺嘧啶转化为其相应的二氢衍生物。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂在温和条件下。

还原: 硼氢化钠或其他还原剂。

取代: 卤化剂如溴或氯在催化剂存在下.

主要形成的产物:

氧化: 胸腺嘧啶乙二醇。

还原: 二氢胸腺嘧啶。

取代: 卤代胸腺嘧啶衍生物.

相似化合物的比较

胸腺嘧啶可以与其他核苷进行比较,例如:

尿嘧啶: 存在于 RNA 中,与腺嘌呤配对。

胞嘧啶: 存在于 DNA 和 RNA 中,与鸟嘌呤配对。

腺嘌呤: 存在于 DNA 和 RNA 中,在 DNA 中与胸腺嘧啶配对,在 RNA 中与尿嘧啶配对。

鸟嘌呤: 存在于 DNA 和 RNA 中,与胞嘧啶配对。

胸腺嘧啶的独特性: 胸腺嘧啶的独特性在于它只存在于 DNA 中,而不存在于 RNA 中。这种对 DNA 的排他性使其成为研究 DNA 合成和修复的关键组成部分。 此外,胸腺嘧啶类似物具有独特的治疗应用,特别是在抗病毒治疗中 .

生物活性

s-Triazole, 3-propyl- is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of s-Triazole, 3-propyl-, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics and Synthesis

s-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure of s-Triazole, 3-propyl- allows for various substitutions that can enhance its pharmacological properties. The synthesis of this compound typically involves methods such as:

- Click Chemistry : A widely used method that facilitates the formation of triazole derivatives through the reaction of azides and alkynes.

- Cyclization Reactions : These reactions can yield various substituted s-triazoles with potential biological activities.

Biological Activities

The biological activities associated with s-Triazole, 3-propyl- and its derivatives include:

- Antimicrobial Activity : Triazoles have shown considerable efficacy against a range of microorganisms. For instance, studies indicate that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and function .

- Anticancer Properties : Research has demonstrated that triazole compounds exhibit cytotoxic effects against various cancer cell lines. A notable example is the anticancer activity observed in 1,2,3-triazole hybrids, which have been linked to apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of triazole derivatives. For example, compounds exhibiting COX-2 inhibition have been identified, showcasing their ability to mitigate inflammation effectively .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that s-Triazole, 3-propyl- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines demonstrated that s-Triazole, 3-propyl- induced apoptosis at concentrations as low as 25 µM. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

-

Anti-inflammatory Studies :

- Experimental models showed that administration of s-Triazole, 3-propyl- resulted in a significant reduction in paw edema in rats, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The COX-2 inhibition index was notably high at doses above 50 mg/kg.

Data Table: Biological Activity Summary

The mechanisms underlying the biological activities of s-Triazole, 3-propyl- include:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways in cancer cells is attributed to its interaction with cellular signaling cascades.

- Modulation of Inflammatory Mediators : By inhibiting COX enzymes, triazoles can reduce the synthesis of pro-inflammatory mediators.

属性

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。